N-(1,3-dimethylbutyl)benzenesulfonamide: A Technical Guide to Physicochemical Profiling and Synthetic Methodology
N-(1,3-dimethylbutyl)benzenesulfonamide: A Technical Guide to Physicochemical Profiling and Synthetic Methodology
Executive Summary
N-(1,3-dimethylbutyl)benzenesulfonamide (CAS: 500540-80-7) is a specialized organic compound that merges a rigid, electron-withdrawing benzenesulfonamide core with a highly branched, lipophilic aliphatic chain[1]. In medicinal chemistry and agrochemical development, N-alkylated benzenesulfonamides serve as critical pharmacophores. The structural dichotomy of this molecule makes it an excellent candidate for exploring hydrophobic pocket interactions in enzyme active sites, such as the "hydrophobic wall" of human carbonic anhydrase (hCA) or cyclooxygenase (COX) enzymes[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structure-activity relationships (SAR), and validated synthetic protocols.
Physicochemical Profiling & Molecular Descriptors
The behavior of N-(1,3-dimethylbutyl)benzenesulfonamide in biological and chemical systems is dictated by the interplay between the acidic sulfonamide proton and the bulky alkyl group.
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Lipophilicity (Log P): The 1,3-dimethylbutyl group significantly increases the partition coefficient compared to shorter, linear alkyl chains. This drives hydrophobic partitioning into lipid bilayers, which is essential for membrane permeability and target enzyme binding[3].
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Ionization (pKa): The sulfonamide nitrogen acts as a weak acid. For secondary N-alkyl benzenesulfonamides, the pKa typically resides near 10. Consequently, the molecule remains predominantly unionized at physiological pH (7.4), resulting in lower aqueous solubility but higher lipophilicity. At a pH above its pKa, it transitions to a predominantly ionized state ( R−SO2NH− ), which exponentially increases water solubility[4].
Quantitative Data Summary
| Property | Value / Descriptor | Causality / Significance |
| CAS Number | 500540-80-7 | Unique chemical identifier[1]. |
| Molecular Formula | C12H19NO2S | Indicates a high carbon-to-heteroatom ratio, driving lipophilicity[1]. |
| Molecular Weight | 241.35 g/mol | Falls well within the Lipinski Rule of 5 optimal range (<500 Da) for oral bioavailability[1]. |
| H-Bond Donors | 1 (Sulfonamide NH) | Critical for hydrogen bonding with target enzyme residues (e.g., Zn2+ coordination)[2]. |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Facilitates dipole interactions and secondary binding stabilization[2]. |
Synthetic Methodology: Nucleophilic Acyl Substitution
The synthesis of N-(1,3-dimethylbutyl)benzenesulfonamide is achieved via a bimolecular nucleophilic substitution ( SN2 -like addition-elimination) at the sulfonyl center. Benzenesulfonyl chloride is reacted with 1,3-dimethylbutylamine (DMBA). A non-nucleophilic base, such as triethylamine ( Et3N ), is employed to scavenge the generated hydrochloric acid, driving the reaction to completion and preventing the protonation of the nucleophilic amine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The differential basicity of the starting amine and the product allows for inherent validation during the workup phase.
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Preparation: Dissolve 1.0 equivalent of benzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath to control the exothermic addition.
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Amine Addition: Slowly add 1.1 equivalents of 1,3-dimethylbutylamine, followed immediately by 1.5 equivalents of triethylamine.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active sulfonyl chloride spot indicates reaction completion.
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Acidic Quench & Extraction (Self-Validation Step): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 x 20 mL).
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Causality: Unreacted 1,3-dimethylbutylamine and triethylamine are highly basic and will be protonated, migrating to the aqueous layer. The target sulfonamide (pKa ~10) remains unionized and selectively partitions into the organic DCM layer.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield the pure product.
Synthetic workflow for N-(1,3-dimethylbutyl)benzenesulfonamide.
Structure-Activity Relationship (SAR) & Target Binding Kinetics
In the context of enzyme inhibition, the binding of N-alkyl sulfonamides is highly dependent on the nature of the alkyl substituent. Studies utilizing stopped-flow fluorescence (SFF) and X-ray crystallography on homologous compounds have demonstrated that the association rate ( kon ) increases exponentially with the length and bulk of the alkyl chain[2].
The 1,3-dimethylbutyl group acts as a massive hydrophobic anchor. While the benzenesulfonamide core establishes polar contacts (via the SO2 and NH groups), the branched alkyl chain undergoes a multi-step binding mechanism, inserting itself into the "hydrophobic wall" of the enzyme cavity. This interaction is entropically driven by the displacement of ordered water molecules from the active site[2].
Pharmacophore model and structure-activity relationship (SAR) mapping.
Analytical Characterization: RP-HPLC Lipophilicity Assessment
Because lipophilicity is a fundamental molecular property that dictates pharmacokinetics, fast and reliable measurement is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized to estimate the lipophilicity chromatographic index ( logkw )[3].
RP-HPLC Protocol
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System Suitability (Self-Validation): Inject a homologous series of reference standards (e.g., benzene, toluene, ethylbenzene) to construct a calibration curve correlating retention time to known LogP values. This validates the column's hydrophobic retention capacity.
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Mobile Phase Preparation: Prepare a binary gradient of Methanol and Water (ranging from 60% to 80% organic modifier).
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Stationary Phase: Utilize a C18 silanized silica gel column. The lipophilic C18 chains mimic lipid bilayer interactions[3].
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Execution: Inject 10 µL of a 1 mg/mL solution of N-(1,3-dimethylbutyl)benzenesulfonamide. Monitor UV absorbance at 254 nm.
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Data Analysis: Calculate the capacity factor ( k ) at different methanol concentrations. Extrapolate to 0% organic modifier to determine logkw , which serves as a highly accurate, experimentally derived surrogate for LogP [3].
References
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Title: Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase Source: Zenodo URL: [Link]
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Title: Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC Source: D-NB.info URL: [Link]
